molecular formula C5H12N2O B13613124 N,N~2~-Dimethyl-L-alaninamide CAS No. 82597-80-6

N,N~2~-Dimethyl-L-alaninamide

Katalognummer: B13613124
CAS-Nummer: 82597-80-6
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: GFQCCPONSFHKMZ-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N~2~-Dimethyl-L-alaninamide: is an organic compound with the molecular formula C5H12N2O It is a derivative of alanine, an amino acid, and features two methyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N~2~-Dimethyl-L-alaninamide typically involves the reaction of L-alanine with dimethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N,N~2~-Dimethyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N,N~2~-Dimethyl-L-alaninamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N,N~2~-Dimethyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethyl-L-alanine: A closely related compound with similar chemical properties.

    N,N-Dimethylglycine: Another derivative of an amino acid with comparable applications.

Uniqueness: N,N~2~-Dimethyl-L-alaninamide is unique due to its specific structure and the presence of two methyl groups on the nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

82597-80-6

Molekularformel

C5H12N2O

Molekulargewicht

116.16 g/mol

IUPAC-Name

(2S)-N-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)/t4-/m0/s1

InChI-Schlüssel

GFQCCPONSFHKMZ-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C(=O)NC)NC

Kanonische SMILES

CC(C(=O)NC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.